molecular formula C10H10BrN5O B12651693 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one CAS No. 5472-85-5

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one

Cat. No.: B12651693
CAS No.: 5472-85-5
M. Wt: 296.12 g/mol
InChI Key: SRIOITFVGXRJSU-UHFFFAOYSA-N
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Description

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one is a heterocyclic aromatic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of amino groups at the 2 and 5 positions, a bromophenyl group at the 6 position, and a keto group at the 4 position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2,5-diaminopyrimidine.

    Condensation Reaction: The 4-bromoaniline is reacted with 2,5-diaminopyrimidine under acidic or basic conditions to form the desired product. This reaction may require a catalyst to enhance the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines.

Scientific Research Applications

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent.

    Biological Research: The compound is used to investigate enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diamino-6-[(4-chlorophenyl)amino]pyrimidin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.

    2,5-Diamino-6-[(4-fluorophenyl)amino]pyrimidin-4(1H)-one: Similar structure with a fluorine atom instead of bromine.

    2,5-Diamino-6-[(4-methylphenyl)amino]pyrimidin-4(1H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Biological Activity

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl substituent that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10H10BrN5O
  • Molecular Weight : 284.13 g/mol
  • CAS Number : 135431350

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures may act as inhibitors of enzymes involved in nucleic acid synthesis and cellular proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiparasitic Activity : Similar pyrimidine derivatives have been shown to inhibit the enzyme pteridine reductase (PTR1) in Trypanosoma brucei, a target for treating Human African Trypanosomiasis. The inhibition of PTR1 disrupts folate metabolism, leading to reduced parasite viability .
  • Antiviral Potential : Some studies have suggested that pyrimidine derivatives can exhibit antiviral activity against various viruses, including influenza and coronaviruses. The structural similarity to known antiviral agents indicates potential efficacy against viral infections .
  • Antitumor Properties : The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for anticancer drug development. Pyrimidine analogs are often explored for their capacity to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological activity of related pyrimidine compounds:

  • Study on Antiparasitic Activity : A study evaluated the antiparasitic effects of various substituted pyrimidines against T. brucei. Compounds similar to this compound showed significant inhibition of PTR1 and demonstrated effective trypanocidal activity in vitro and in vivo models .
  • Antiviral Screening : In a screening for antiviral compounds, several pyrimidine derivatives were tested against H5N1 and SARS-CoV-2 viruses. The results indicated that certain substitutions on the pyrimidine ring enhanced antiviral activity, suggesting a promising avenue for further research into this compound as an antiviral agent .

Structure–Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that the presence of bulky groups, such as the bromophenyl moiety in this compound, can enhance biological activity by improving binding affinity to target enzymes or receptors. Modifications at specific positions on the pyrimidine ring can lead to increased potency and selectivity against particular biological targets.

Properties

CAS No.

5472-85-5

Molecular Formula

C10H10BrN5O

Molecular Weight

296.12 g/mol

IUPAC Name

2,5-diamino-4-(4-bromoanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10BrN5O/c11-5-1-3-6(4-2-5)14-8-7(12)9(17)16-10(13)15-8/h1-4H,12H2,(H4,13,14,15,16,17)

InChI Key

SRIOITFVGXRJSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)N)Br

Origin of Product

United States

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